8-(1H-benzotriazol-1-ylamino)-octanoic acid, also known as CAY10770, is a chemical compound with the molecular formula and a molecular weight of 276.33 g/mol. This compound is recognized for its role as an inhibitor of the cytochrome P450 isoform CYP4Z1, which is implicated in various metabolic processes, including the metabolism of drugs and endogenous compounds. The compound is classified as an organic compound due to its carbon-based structure and is particularly noted for its benzotriazole moiety, which enhances its biochemical interactions .
The synthesis of 8-(1H-benzotriazol-1-ylamino)-octanoic acid involves a multi-step process that typically includes the reaction of 1H-benzotriazole with octanoic acid. The reaction conditions are critical and usually require specific temperatures and catalysts to facilitate the formation of the desired product.
The molecular structure of 8-(1H-benzotriazol-1-ylamino)-octanoic acid features a linear octanoic acid chain connected to a benzotriazole group through an amino linkage.
8-(1H-benzotriazol-1-ylamino)-octanoic acid participates in various chemical reactions primarily due to its functional groups.
The mechanism of action of 8-(1H-benzotriazol-1-ylamino)-octanoic acid is primarily based on its ability to interact with specific enzymes.
The physical and chemical properties of 8-(1H-benzotriazol-1-ylamino)-octanoic acid are essential for understanding its behavior in biological systems.
8-(1H-benzotriazol-1-ylamino)-octanoic acid has diverse applications across various scientific fields.
Cytochrome P450 4Z1 (CYP4Z1), a mammary gland-enriched monooxygenase, is overexpressed in 50-79% of breast carcinomas and correlates strongly with advanced disease stage, metastasis, and poor survival outcomes [1] [7]. Unlike most hepatic CYPs involved in xenobiotic metabolism, CYP4Z1 exhibits tumor-promoting activity through dual metabolic mechanisms: First, it catalyzes the epoxidation of arachidonic acid to 14,15-epoxyeicosatrienoic acid (14,15-EET), a potent pro-angiogenic mediator that stimulates endothelial cell proliferation, migration, and tubulogenesis [2] [5]. Second, it preferentially hydroxylates medium-chain fatty acids (e.g., lauric acid and myristic acid), altering lipid signaling cascades and generating oncogenic metabolites like 20-HETE [1] [9].
In xenograft models, CYP4Z1-transfected breast cancer cells demonstrate a 2.6-fold increase in tumor weight and a 1.9-fold elevation in microvessel density compared to controls [1]. This pro-angiogenic phenotype arises from CYP4Z1-mediated transcriptional upregulation of vascular endothelial growth factor-A (VEGF-A) and suppression of tissue inhibitor of metalloproteinase-2 (TIMP-2) via activation of the PI3K/Akt and ERK1/2 signaling axes. Consequently, conditioned media from CYP4Z1-expressing cells robustly stimulate angiogenesis in zebrafish embryos and chick chorioallantoic membranes [1]. The enzyme’s restricted expression in normal tissues (primarily mammary gland) and frequent overexpression in malignancies position it as a compelling oncology target.
Traditional CYP inhibitors (e.g., azoles) often lack isoform selectivity, leading to off-target toxicity and compromised therapeutic utility. Mechanism-based inactivators (MBIs), also termed "suicide substrates," offer enhanced selectivity by undergoing enzyme-dependent bioactivation to form irreversible covalent adducts within the active site [2] [9]. For CYP4Z1, this strategy is particularly advantageous due to:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: